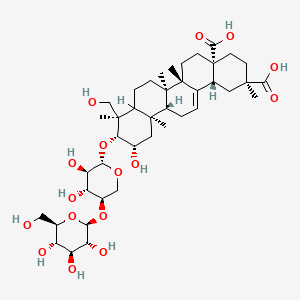

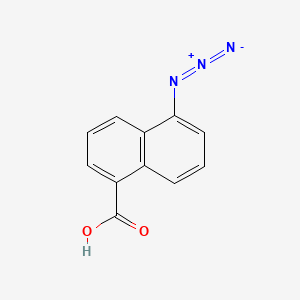

Esculentoside F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esculentoside F is a natural product found in Phytolacca acinosa with data available.

Scientific Research Applications

1. Anti-Inflammatory Properties

Esculentosides, particularly Esculentoside A, have been shown to exhibit strong anti-inflammatory properties. Studies demonstrate that Esculentoside A effectively reduces the production of pro-inflammatory cytokines and inflammatory mediators in various cell types, including macrophages and epithelial cells, contributing to its anti-inflammatory actions (Xiao et al., 2006). Additionally, EsA suppresses the activation of MAPK and NF-κB signaling pathways in chondrocytes and inhibits RANKL-induced osteoclast precursor generation, suggesting its potential for treating osteoarthritis (Shao et al., 2020).

2. Neuroprotective Effects

Research indicates that Esculentoside A might offer protection against neuroinflammation related to Alzheimer's disease. Studies have found that EsA attenuates memory deficits and decreases pro-inflammatory factors in animal models of Alzheimer's, suggesting its potential as a therapeutic agent for neuroinflammatory diseases (Yang et al., 2015).

3. Potential in Autoimmune Treatment

Esculentoside A has been shown to have positive effects on autoimmunity in animal models, potentially functioning through the inhibition of expression of ICAM-1 mRNA and acceleration of thymocyte apoptosis. This suggests its potential application in treating autoimmune disorders (Xiao et al., 2002).

4. Effects on Premature Ovarian Failure

Esculentoside A has been found to rescue granulosa cell apoptosis and restore folliculogenesis in mice models of premature ovarian failure, advocating its potential as a therapeutic agent for this condition (Liu et al., 2020).

5. Anticancer Properties

Research has revealed that Esculentoside A exhibits antiproliferative effects against human colorectal cancer cells, inducing cell cycle arrest and inhibiting colony formation, migration, and invasion. This highlights its potential as an anticancer agent (Momenah et al., 2023).

properties

CAS RN |

95263-31-3 |

|---|---|

Product Name |

Esculentoside F |

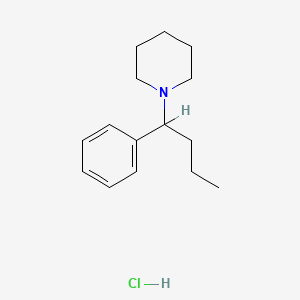

Molecular Formula |

C41H64O16 |

Molecular Weight |

812.9 g/mol |

IUPAC Name |

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |

InChI |

InChI=1S/C41H64O16/c1-36(34(50)51)10-12-41(35(52)53)13-11-39(4)19(20(41)14-36)6-7-25-37(2)15-21(44)31(38(3,18-43)24(37)8-9-40(25,39)5)57-32-29(48)27(46)23(17-54-32)56-33-30(49)28(47)26(45)22(16-42)55-33/h6,20-33,42-49H,7-18H2,1-5H3,(H,50,51)(H,52,53)/t20-,21+,22-,23-,24?,25-,26-,27+,28+,29-,30-,31+,32+,33+,36-,37+,38+,39-,40-,41+/m1/s1 |

InChI Key |

IZWDXDONQAMEHX-BZMKVPAPSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)O |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |

synonyms |

esculentoside F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorophenyl)methylthio]-N-cyclopentylpropanamide](/img/structure/B1228022.png)

![1'-Ethyl-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1228025.png)

![5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine](/img/structure/B1228027.png)

![3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid](/img/structure/B1228028.png)

![(+-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-diaethyl-6,7-benzomorphan-hydrochlorid [German]](/img/structure/B1228037.png)

![8-[3-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]propyloxy]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1228040.png)